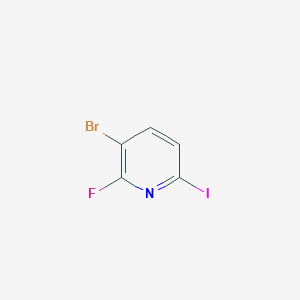

3-Bromo-2-fluoro-6-iodopyridine

概要

説明

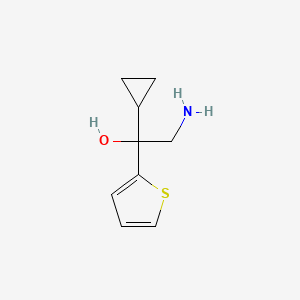

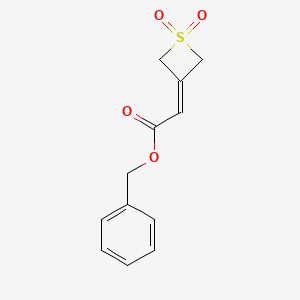

3-Bromo-2-fluoro-6-iodopyridine is a halogenated pyridine derivative. It has a fluorine atom and an iodine atom attached to the pyridine ring. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved from 5-bromo-6-fluoropyridin-2-amine . In a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, the molecular structures of the title compound have been optimized .Molecular Structure Analysis

The molecular structure of this compound has been studied using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The lithiation process, directed by the iodo group, leads to stabilized iodolithiopyridines. These intermediates are then reacted with electrophiles, yielding various polysubstituted pyridines.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 301.88 . The InChI key is RBEHXSPQSJBJIY-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Pentasubstituted Pyridines

3-Bromo-2-fluoro-6-iodopyridine serves as a key intermediate in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry. Its unique structure allows for diverse functionalization, enabling the creation of various pyridine derivatives with desired functionalities for further chemical manipulations (Wu et al., 2022).

Understanding Ultraviolet Photoelectron Spectra

Research on halopyridines, including this compound, contributes to understanding their ultraviolet photoelectron spectra (UPS). These studies help in interpreting the electronic structure of these compounds, which is crucial for various applications in physical chemistry and material science (Xue et al., 1996).

Development of Structural Manifolds

This compound can be used to create a variety of structural manifolds, essential for developing new chemical entities. This adaptability in structural modifications is vital for discovering novel compounds with potential applications in different fields of chemistry (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Fluoropyridines

The compound plays a role in the versatile synthesis of disubstituted fluoropyridines, which are important in pharmaceutical and agrochemical industries. Its reactivity facilitates the creation of a wide range of substituted pyridines, demonstrating its versatility in organic synthesis (Sutherland & Gallagher, 2003).

Exploration of Fluorescence Properties

In the field of materials science, this compound has been studied for its role in synthesizing compounds with unique UV/Vis and emission properties. These properties are crucial for the development of new materials with potential applications in optics and electronics (Rivera et al., 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Bromo-2-fluoro-6-iodopyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues

Mode of Action

Fluoropyridines in general have been used in the synthesis of various biologically active compounds . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Pharmacokinetics

It’s worth noting that the compound’s physicochemical properties such as gi absorption, bbb permeant, and lipophilicity have been reported .

Result of Action

Fluoropyridines are known for their potential as imaging agents for various biological applications .

特性

IUPAC Name |

3-bromo-2-fluoro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEHXSPQSJBJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)